5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one
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Overview
Description
5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2,2-dimethylpiperazine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpiperazine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the piperazine ring.
Addition of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Product Formation: The final step involves the addition of the oxoethyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields ketones or carboxylic acids.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2,2-dimethylpiperazine: Shares the piperazine and chlorophenyl groups but lacks the piperidine ring.
2-Oxoethylpiperidine: Contains the piperidine ring and oxoethyl group but lacks the piperazine and chlorophenyl groups.
Uniqueness
5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one is unique due to the combination of its structural features, which confer specific pharmacological properties not found in the individual similar compounds.
Properties
IUPAC Name |
5-[2-[4-(4-chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-19(2)13-22(16-6-4-15(20)5-7-16)9-10-23(19)18(25)11-14-3-8-17(24)21-12-14/h4-7,14H,3,8-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINWXOQUHKIZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)CC2CCC(=O)NC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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